molecular formula C10H11BrO2 B1442899 2-Bromomethyl-4-methyl-benzoic acid methyl ester CAS No. 622847-32-9

2-Bromomethyl-4-methyl-benzoic acid methyl ester

Cat. No.: B1442899
CAS No.: 622847-32-9
M. Wt: 243.1 g/mol
InChI Key: WHOZAPAPEBTBCC-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromomethyl-4-methyl-benzoic acid methyl ester involves the bromination of 4-methylbenzoic acid methyl ester. The reaction typically uses bromine (Br2) as the brominating agent and is carried out in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-4-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromomethyl-4-methyl-benzoic acid methyl ester primarily involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The ester group can also participate in hydrolysis reactions, leading to the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethyl-4-methyl-benzoic acid methyl ester is unique due to the presence of both the bromomethyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis, with applications in various fields .

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZAPAPEBTBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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